tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is the transesterification of β-keto esters, which are key intermediates in the synthesis of complex molecules . The reaction conditions often include the use of tert-butyl alcohol and a catalyst, such as anhydrous magnesium sulfate, to facilitate the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved through the mineral acid-catalyzed addition of isobutene to amino acids . This method is popular due to the availability of starting materials and the high chemical yields obtained. safety concerns related to the handling of flammable isobutene have led to the development of safer procedures that utilize tert-butyl alcohol and heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the fluoro group can produce a variety of substituted isoquinoline derivatives .
Scientific Research Applications
tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The presence of fluoro and difluoromethyl groups enhances the compound’s stability and lipophilicity, which can improve its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and tert-butyl-substituted molecules, such as:
- tert-Butyl-substituted hetero-donor TADF compounds
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole derivatives
Uniqueness
The presence of both fluoro and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H18F3NO3 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
tert-butyl 6-(difluoromethyl)-5-fluoro-8-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c1-15(2,3)22-14(21)19-5-4-8-10(7-19)11(20)6-9(12(8)16)13(17)18/h6,13,20H,4-5,7H2,1-3H3 |
InChI Key |
RGJMCZCNXRGEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C(=CC(=C2C1)O)C(F)F)F |
Origin of Product |
United States |
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